molecular formula C18H30O B14867210 (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No.: B14867210
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-ACJRHICRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is an organic compound with the molecular formula C18H30O It is characterized by the presence of three conjugated double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the use of organic synthesis techniques. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one exerts its effects involves interactions with various molecular targets and pathways. The conjugated double bonds and ketone group allow it to participate in electron transfer reactions, which can influence biological processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.

    (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trienenitrile: This compound contains a nitrile group, which imparts different chemical properties.

    (5E,9E)-6,10,14-trimethylpentadeca-5,9-diene-2,13-dione: This compound has two ketone groups and fewer double bonds.

Uniqueness

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group

Properties

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11?,17-13+

InChI Key

LTUMRKDLVGQMJU-ACJRHICRSA-N

Isomeric SMILES

CC(=CCCC(=CCC/C(=C/CCC(=O)C)/C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C

Origin of Product

United States

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